3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
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Overview
Description
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry Piperidine is a six-membered ring containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.
Pyrazole derivatives: Compounds such as 1H-pyrazole and its substituted derivatives are similar in structure and function.
Uniqueness
What sets 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride apart is the combination of both piperidine and pyrazole rings in a single molecule. This unique structure can confer distinct biological activities and chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H14ClN3O2 |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);1H |
InChI Key |
KEYGWUFSIUDRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)O.Cl |
Origin of Product |
United States |
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